molecular formula C10H16O B034664 p-Mentha-1,5-dien-7-ol CAS No. 19876-45-0

p-Mentha-1,5-dien-7-ol

Cat. No. B034664
CAS RN: 19876-45-0
M. Wt: 152.23 g/mol
InChI Key: QPHLFYOPLZARDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Mentha-1,5-dien-7-ol, also known as p-cymene-8-ol, is a natural organic compound found in essential oils of various plants, including thyme, oregano, and cumin. It is a terpenoid that belongs to the class of monoterpene alcohols. p-Mentha-1,5-dien-7-ol has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of p-Mentha-1,5-dien-7-ol is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, p-Mentha-1,5-dien-7-ol has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant activities.

Biochemical And Physiological Effects

Several studies have demonstrated the biochemical and physiological effects of p-Mentha-1,5-dien-7-ol. It has been shown to reduce inflammation and oxidative stress in various animal models of disease, including colitis, arthritis, and diabetes. Additionally, p-Mentha-1,5-dien-7-ol has been shown to have a protective effect on the liver and kidneys, potentially due to its antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using p-Mentha-1,5-dien-7-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, p-Mentha-1,5-dien-7-ol has a broad spectrum of antimicrobial activity, making it a useful tool for studying the effects of antimicrobial compounds. However, one limitation of using p-Mentha-1,5-dien-7-ol in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on p-Mentha-1,5-dien-7-ol. One area of interest is its potential as a natural preservative in food and cosmetic products. Additionally, further studies are needed to fully understand the mechanism of action of p-Mentha-1,5-dien-7-ol and to identify potential therapeutic targets for its use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis and extraction methods for p-Mentha-1,5-dien-7-ol, which may lead to more efficient and cost-effective production of the compound.

Synthesis Methods

There are several methods for synthesizing p-Mentha-1,5-dien-7-ol, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for obtaining p-Mentha-1,5-dien-7-ol is through the steam distillation of essential oils from plants that contain the compound.

Scientific Research Applications

P-Mentha-1,5-dien-7-ol has been studied extensively for its potential therapeutic properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Several studies have shown that p-Mentha-1,5-dien-7-ol has strong antimicrobial properties against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

properties

CAS RN

19876-45-0

Product Name

p-Mentha-1,5-dien-7-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(4-propan-2-ylcyclohexa-1,5-dien-1-yl)methanol

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-5,8,10-11H,6-7H2,1-2H3

InChI Key

QPHLFYOPLZARDQ-UHFFFAOYSA-N

SMILES

CC(C)C1CC=C(C=C1)CO

Canonical SMILES

CC(C)C1CC=C(C=C1)CO

synonyms

4-Isopropyl-1,5-cyclohexadiene-1-methanol

Origin of Product

United States

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